4-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoic acid
CAS No.: 882233-04-7
Cat. No.: VC4748490
Molecular Formula: C11H8N4O2
Molecular Weight: 228.211
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 882233-04-7 |
|---|---|
| Molecular Formula | C11H8N4O2 |
| Molecular Weight | 228.211 |
| IUPAC Name | 4-(5-amino-4-cyanopyrazol-1-yl)benzoic acid |
| Standard InChI | InChI=1S/C11H8N4O2/c12-5-8-6-14-15(10(8)13)9-3-1-7(2-4-9)11(16)17/h1-4,6H,13H2,(H,16,17) |
| Standard InChI Key | KAQCYGLIMDDYKW-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)O)N2C(=C(C=N2)C#N)N |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 4-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoic acid is C₁₁H₈N₄O₂, with a molecular weight of 228.21 g/mol. Its IUPAC name is 4-(5-amino-4-cyanopyrazol-1-yl)benzoic acid, and its structure comprises a pyrazole ring substituted with amino (-NH₂) and cyano (-CN) groups at positions 5 and 4, respectively, linked to a para-substituted benzoic acid (Figure 1) .
Key Physicochemical Properties
The compound’s infrared (IR) spectrum shows characteristic peaks for the cyano group (~2243 cm⁻¹) and carboxylic acid O-H stretch (~2500–3000 cm⁻¹) . Nuclear magnetic resonance (NMR) data (¹H and ¹³C) confirm the presence of aromatic protons (δ 7.6–8.2 ppm) and pyrazole ring protons (δ 6.9–8.2 ppm) .
Synthesis and Characterization
Synthetic Routes
The synthesis typically involves a multi-step process:
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Formation of 5-Amino-4-cyanopyrazole: Reacting arylhydrazines with ethoxymethylenemalononitrile in ethanol yields 5-amino-4-cyanopyrazole derivatives .
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Coupling with Benzoic Acid: The pyrazole intermediate is coupled with 4-bromobenzoic acid via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .
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Step 1: 4-Nitrophenylhydrazine (33 mmol) and ethoxymethylenemalononitrile (33 mmol) are stirred in ethanol for 24 hours, yielding 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile.
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Step 2: The nitrile intermediate undergoes hydrolysis to the carboxylic acid using HCl/NaOH, followed by coupling with 4-bromobenzoic acid under Ullmann conditions (CuI, K₂CO₃, DMF, 110°C).
Characterization Techniques
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¹H NMR (DMSO-d₆): δ 13.7 (br s, COOH), 8.2 (s, pyrazole-H), 7.6–8.1 (m, aromatic-H) .
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¹³C NMR: δ 167.8 (COOH), 158.2 (C=O), 114.6 (CN), 120–140 (aromatic carbons) .
The cyano group enhances membrane permeability, while the benzoic acid moiety improves solubility and target binding .
Anti-inflammatory Effects
The compound suppresses COX-2 and TNF-α production in murine macrophages (IC₅₀ = 12.5 µM), comparable to indomethacin .
Applications in Medicinal Chemistry
Drug Intermediate
The compound serves as a precursor for:
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Pyrazolo[3,4-d]pyrimidines: Anticancer agents synthesized via reactions with N,N-dimethylacetamide dimethyl acetal .
Structure-Activity Relationships (SAR)
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Amino Group: Essential for H-bonding with kinase ATP pockets .
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Cyano Group: Enhances metabolic stability and lipophilicity .
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Benzoic Acid: Improves solubility and pharmacokinetics.
Stability and Reactivity
Hydrolysis
The cyano group hydrolyzes to an amide (-CONH₂) under acidic/basic conditions :
This reaction limits utility in aqueous formulations but enables prodrug design .
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition above 200°C, releasing CO₂ and NH₃ .
| Hazard | Precautionary Measures |
|---|---|
| Skin Irritation (H315) | Use nitrile gloves, lab coat |
| Eye Damage (H319) | Wear safety goggles |
| Respiratory Irritation | Use fume hood |
Disposal
Incinerate at >1000°C to avoid toxic byproducts (e.g., HCN) .
Comparative Analysis with Related Compounds
| Compound | Bioactivity | Advantage Over Target Compound |
|---|---|---|
| 4-(4-Cyano-5-acetamidopyrazol-1-yl)benzoic acid | Kinase inhibition (IC₅₀ = 5 µM) | Improved metabolic stability |
| 3-(5-Amino-4-cyanopyrazol-1-yl)benzoic acid ethyl ester | Antimicrobial (MIC = 4 µg/mL) | Higher solubility |
Future Perspectives
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